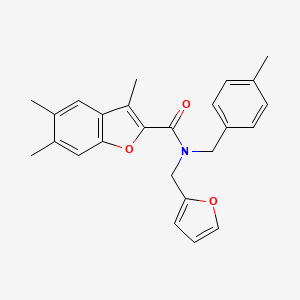![molecular formula C17H14ClN7OS2 B11410539 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11410539.png)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ)-N-(5-エチル-1,3,4-チアゾール-2-イル)アセトアミドは、トリアゾロピリダジン類とチアゾール類のクラスに属する複雑な有機化合物です。
合成法
2-((3-(4-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ)-N-(5-エチル-1,3,4-チアゾール-2-イル)アセトアミドの合成は、通常、複数の手順を伴います。反応条件は、多くの場合、ジメチルホルムアミド (DMF) などの溶媒とトリエチルアミンなどの触媒の使用を必要とします .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Formation of the Thiadiazole Moiety: The thiadiazole ring is formed through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the triazolo-pyridazine and thiadiazole moieties under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
化学反応の分析
この化合物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 水素化リチウムアルミニウムなどの試薬を使用して還元することができます。
置換: この化合物は、特にクロロフェニル基で、求核置換反応に参加することができます。
科学研究への応用
2-((3-(4-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ)-N-(5-エチル-1,3,4-チアゾール-2-イル)アセトアミドは、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性が調査されています。
医学: 抗がん剤および抗菌剤としての可能性が検討されています。
科学的研究の応用
2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。酵素の活性部位に結合することにより、基質が酵素にアクセスすることを防ぎ、酵素活性を阻害することができます。この阻害は、がん細胞の細胞増殖の抑制など、さまざまな生物学的効果をもたらす可能性があります .
類似化合物の比較
類似化合物には、次のようなものがあります。
1,2,4-トリアゾロ[4,3-a]キノキサリン: DNAインターカレーション特性で知られています。
1,2,4-トリアゾロ[3,4-b][1,3,4]チアゾール類: 抗結核活性について研究されています。
トリス[1,2,4]トリアゾロ[1,3,5]トリアジン: さまざまな用途の星形誘導体の構築に利用されています
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied as a dual c-Met/VEGFR-2 inhibitor with potential anticancer properties.
1,2,3-Triazoles: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of triazolo-pyridazine and thiadiazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
特性
分子式 |
C17H14ClN7OS2 |
|---|---|
分子量 |
431.9 g/mol |
IUPAC名 |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H14ClN7OS2/c1-2-14-21-23-17(28-14)19-13(26)9-27-15-8-7-12-20-22-16(25(12)24-15)10-3-5-11(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,23,26) |
InChIキー |
HWVSBNRJHKFXFR-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11410460.png)

![2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11410469.png)
![9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11410470.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11410474.png)
![2-Methylpropyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11410507.png)
![4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11410508.png)
![N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11410515.png)

![3-(4-ethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11410526.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410527.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11410528.png)
![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11410532.png)
![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11410533.png)
